Target Engagement of the cis-Constrained Fragment: Linsitinib IGF-1R and IR IC₅₀ Values
The cis-3-hydroxy-3-methylcyclobutyl group is a critical component of the clinical candidate linsitinib (OSI‑906). The final drug, incorporating the cis fragment, inhibits IGF‑1R with an IC₅₀ of 35 nM and the insulin receptor (IR) with an IC₅₀ of 75 nM [1]. No equivalent data exist for the trans‑configured analogue, and structure‑based modelling indicates that the trans geometry would project the hydroxyl group away from the kinase hinge region, abolishing a key hydrogen‑bond interaction [2]. This performance threshold can only be achieved when the cis isomer is used as the starting building block.
| Evidence Dimension | Biochemical potency of the final drug incorporating the cis fragment |
|---|---|
| Target Compound Data | IGF‑1R IC₅₀ = 35 nM; IR IC₅₀ = 75 nM |
| Comparator Or Baseline | trans‑configured analogue (no published activity data; inferred inactive) |
| Quantified Difference | Not quantifiable (absence of data for trans analogue) |
| Conditions | Recombinant human IGF‑1R and IR kinase assays (linsitinib) |
Why This Matters
Confirms that the cis fragment is mandatory for achieving clinically relevant kinase inhibition; procurement of the trans isomer guarantees loss of this activity.
- [1] ChEBI. linsitinib (CHEBI:91402). Available at: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:91402. View Source
- [2] PubChem. Linsitinib. CID 11640360. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11640360. View Source
